Adamantane-1,3-diamine
Description
Adamantane-1,3-diamine (CAS No. 10303-95-4), also known as (1s,3s,5s,7s)-adamantane-1,3-diamine, is a bicyclic diamondoid compound with a rigid, three-dimensional cage structure. Its molecular formula is C₁₀H₁₈N₂, and it has a molecular weight of 166.3 g/mol . The compound is synthesized via routes such as the reduction of 1,3-dibromoadamantane or direct functionalization of adamantane, achieving yields up to 72% .
This derivative is notable for its steric bulk and thermal stability, which stem from its diamondoid framework. In industrial applications, it serves as a monomer for constructing polyamide loose nanofiltration (LNF) membranes. Its molecular volume is 1.94 times larger than piperazine (PIP), enabling the formation of high-porosity membranes with reduced mass transfer resistance, critical for efficient dye/salt separation . Additionally, it is used in pharmaceutical quality control as a reference standard for amantadine impurity profiling .
Properties
IUPAC Name |
adamantane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8H,1-6,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLJMFFBEKONJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276893 | |
| Record name | Adamantane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10303-95-4 | |
| Record name | 1,3-Diaminoadamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10303-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diaminoadamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010303954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adamantane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adamantane-1,3-diamine | |
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Preparation Methods
Synthesis of 1,3-Dibromoadamantane
The bromination-amination route is the most widely reported method for synthesizing adamantane-1,3-diamine. The first step involves brominating adamantane to produce 1,3-dibromoadamantane.
Procedure :
Adamantane reacts with liquid bromine in dichloromethane (CH₂Cl₂) using iron powder as a catalyst at room temperature for 24 hours. The crude product is treated with aqueous sodium sulfite to remove excess bromine, followed by recrystallization in methanol to yield white crystalline 1,3-dibromoadamantane (72% yield).
Characterization :
Amination with Urea and Trifluoroacetic Acid
The second step involves substituting bromine atoms with amine groups using urea and trifluoroacetic acid (TFA).
Procedure :
1,3-Dibromoadamantane reacts with urea in diphenyl ether at 180°C for 1.5 hours, catalyzed by TFA. The mixture is extracted with chloroform, acidified with HCl, basified with NaOH, and purified via vacuum distillation to yield this compound.
Optimization :
Key parameters influencing yield include:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Urea (mmol) | 50 | 71.2 |
| TFA (mmol) | 30 | 71.2 |
| Temperature (°C) | 180 | 71.2 |
| Time (h) | 1.5 | 71.2 |
Table 1: Optimization of amination conditions.
Mechanistic Insight :
TFA facilitates C–Br bond cleavage, generating a tertiary carbocation intermediate. Urea acts as a nucleophile, enabling an Sₙ1 substitution.
Alternative Synthetic Routes
Nitration/Reduction Method
Early methods employed nitration followed by reduction. Adamantane is nitrated using concentrated nitric acid, yielding 1,3-dinitroadamantane, which is reduced with lithium aluminum hydride (LiAlH₄). However, this method suffers from low yields (<50%) and harsh conditions.
Azide Reduction Method
1,3-Diazidoadamantane, synthesized via azide substitution, undergoes Staudinger reduction with triphenylphosphine. While avoiding strong acids, this route requires hazardous azide intermediates and achieves moderate yields (55–60%).
Carboxylic Acid Derivatization
1,3-Adamantanedicarboxylic acid is converted to its diamide using thionyl chloride (SOCl₂), followed by Hofmann degradation. This method is limited by multi-step purification and decarbonylation challenges.
Comparative Analysis of Methods
| Method | Total Yield (%) | Advantages | Disadvantages |
|---|---|---|---|
| Bromination-Amination | 51.26 | High yield, mild conditions | Requires toxic bromine |
| Nitration/Reduction | <50 | Avoids halogens | Low yield, corrosive reagents |
| Azide Reduction | 55–60 | No acid catalysts | Hazardous intermediates |
| Carboxylic Acid | 40–45 | Uses stable precursors | Multi-step, low scalability |
Table 2: Comparison of synthetic routes.
The bromination-amination method outperforms alternatives due to its high yield (71.2% per step) and operational simplicity. Industrial scalability is feasible, with batch yields exceeding 100 g .
Chemical Reactions Analysis
Types of Reactions: Adamantane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemical Applications
Synthesis of Complex Organic Molecules
Adamantane-1,3-diamine serves as a vital building block in organic synthesis. Its rigid structure allows for the formation of complex molecules through various chemical reactions. It is particularly useful in coordination chemistry as a ligand due to its ability to stabilize metal ions and facilitate the formation of metal complexes.
Catalyst Development
The compound has been explored for its catalytic properties in organic reactions. Its unique cage-like structure enhances the reactivity of functional groups, making it suitable for applications in catalysis. For instance, adamantane derivatives have shown promise in facilitating C–C bond formation through direct conversion of diamondoid C–H bonds.
Biological Applications
Antiviral and Anticancer Properties
Research indicates that this compound derivatives exhibit significant biological activity. Studies have focused on their potential as antiviral agents, particularly against viruses like influenza and certain coronaviruses. The compound's interaction with sigma-2 receptors has also been linked to anticancer activities, with promising results observed in vitro and in vivo .
Drug Delivery Systems
Due to its favorable pharmacokinetic properties, this compound is being investigated for use in drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances the efficacy of drug formulations . The compound's structural characteristics allow for modifications that can improve drug solubility and bioavailability.
Medical Applications
Therapeutic Potential
The therapeutic applications of this compound extend beyond antiviral properties. It is being studied for its role as an intermediate in the synthesis of novel pharmaceuticals. The compound's ability to undergo various chemical modifications makes it a versatile scaffold for developing new drugs targeting different diseases .
Polymer Science
In polymer chemistry, this compound is utilized in synthesizing high-performance polymers such as polyimides. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for applications in microelectronics and gas separation membranes . The incorporation of adamantane units into polymer backbones can significantly enhance the materials' strength and durability.
Industrial Applications
Advanced Materials Production
The unique properties of this compound make it valuable in producing advanced materials. Its stability under various conditions allows for its use in creating nanomaterials and composites with enhanced performance characteristics. Industries focusing on electronics and materials science are particularly interested in utilizing this compound for developing next-generation products .
Environmental Considerations
The synthesis methods for this compound have evolved to focus on environmentally friendly processes. Recent advancements include using mild reaction conditions and minimizing waste during production, aligning with sustainable practices in chemical manufacturing .
Mechanism of Action
The mechanism of action of Adamantane-1,3-diamine involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. For instance, adamantane derivatives are known to inhibit viral replication by blocking ion channels or interfering with viral protein function .
Comparison with Similar Compounds
Comparison with Similar Adamantane Derivatives
Adamantane derivatives exhibit diverse functionalities depending on substituent groups and positions. Below is a systematic comparison:
Structural Analogs
- Diamantane: A higher diamondoid with two fused adamantane units. Total diamantane content in crude oil ranges from 14.3–395.0 ppm, significantly lower than monoadamantanes (88.4–2,779.8 ppm) .
- 1-(3-Isocyanopropyl)adamantane: Synthesized from 3-(adamantan-1-yl)propan-1-amine, this isocyanide derivative is a precursor to selenium-containing analogs like 1-(3-isoselenocyanatopropyl)adamantane .
Functional Group Variations
Physical Properties
Research Findings and Data Tables
Performance in Membrane Technology
This compound-based polyamide membranes exhibit:
- Thickness : 36.60 nm
- Pore Size : Optimized for rejecting Evans blue dye (MW 960.81 g/mol) while allowing salt permeation .
Environmental Occurrence
- Adamantane series compounds in oil samples: 134.9–3,174.8 ppm , dominated by methyl adamantanes (5.75–174.5 ppm) .
Biological Activity
Adamantane-1,3-diamine, a compound belonging to the adamantane family, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and drug development. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Overview of this compound
This compound is characterized by its unique polycyclic structure with two amino groups attached to the adamantane framework. This configuration enhances its reactivity and potential for functionalization compared to other adamantane derivatives. The compound is noted for its stability and rigidity, which contribute to its diverse applications in various scientific fields including medicinal chemistry, polymer science, and nanotechnology .
Target Sites and Pathways
This compound interacts with several biological targets and pathways:
- Antiviral Activity : The compound has shown promise in antiviral applications, particularly against influenza viruses. Its mechanism involves inhibiting viral replication by interfering with the virus's ability to penetrate host cells .
- Anticancer Properties : Research indicates that adamantane derivatives may exhibit cytotoxic effects on cancer cells. The compound's structural features allow it to interact with cellular targets involved in cancer progression .
- Enzyme Inhibition : Adamantane derivatives have been reported to inhibit various enzymes such as soluble epoxide hydrolases and hydroxysteroid dehydrogenases, enhancing their pharmacological profiles .
Antiviral Properties
This compound has been studied for its effectiveness against several viral infections. Notably, it has been utilized in the development of antiviral agents targeting influenza viruses. The compound's ability to disrupt viral entry into host cells is a key aspect of its antiviral mechanism .
Anticancer Effects
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, one study reported that derivatives of adamantane displayed potent anti-proliferative activity against breast cancer cells . The structural modifications of adamantane can enhance its interaction with cancer-related targets.
Antimicrobial Activity
Research has shown that adamantane derivatives possess antimicrobial properties. A series of studies indicated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, a recent study highlighted the synthesis of novel adamantane derivatives with enhanced antibacterial activity against drug-resistant strains .
Case Study 1: Antiviral Efficacy
A clinical trial evaluated the efficacy of an adamantane derivative in treating patients with influenza. Results indicated a significant reduction in viral load among patients treated with the compound compared to a placebo group. This study underscores the potential of this compound as an antiviral agent in clinical settings .
Case Study 2: Anticancer Activity
In vitro experiments conducted on human breast cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The findings suggest that this compound could serve as a lead structure for developing new anticancer therapies .
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antiviral, anticancer | Inhibits viral entry; induces apoptosis |
| Adamantane-1-amine | Antiviral | Similar mechanism targeting influenza viruses |
| Memantine | Neuroprotective | NMDA receptor antagonist |
| Bromantane | Neurostimulant | Enhances dopaminergic activity |
Q & A
Q. What are the key experimental considerations for synthesizing metal complexes with Adamantane-1,3-diamine?
- Methodological Answer : this compound can form complexes with biologically relevant metals (e.g., Mg²⁺, Cu²⁺, Zn²⁺). Synthesis typically involves reacting the diamine with hydrated metal chloride salts in methanol under reflux. Stoichiometric ratios (e.g., 1:1 or 1:2 ligand-to-metal) should be optimized to avoid side products. Characterization requires UV-Vis spectroscopy to confirm d-d transitions in metal complexes, IR spectroscopy to identify shifts in N–H and C–N stretching vibrations (indicative of coordination), and ¹H NMR to assess structural integrity . Elemental analysis and atomic absorption spectroscopy (AAS) are critical for verifying metal content and purity .
Q. What analytical techniques are essential for characterizing this compound derivatives?
- Methodological Answer :
- Spectroscopy : UV-Vis (to monitor electronic transitions in complexes), IR (to detect functional group interactions), and ¹H NMR (to confirm molecular structure and symmetry). For example, IR spectra of metal complexes often show shifts in N–H bonds (~3300 cm⁻¹) and C–N stretches (~1100 cm⁻¹) due to coordination .
- Elemental Analysis : Determines C, H, N content to validate purity.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability of complexes, particularly for applications requiring high-temperature resistance .
Q. How should this compound be safely stored and handled in laboratory settings?
- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at temperatures ≤15°C to prevent decomposition. Avoid moisture exposure, as hydrolysis can degrade the compound. Use desiccants in storage areas. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to minimize inhalation risks .
Advanced Research Questions
Q. How does the protonation state of this compound influence its binding behavior in host-guest systems?
- Methodological Answer : The two amine groups can undergo pH-dependent protonation, altering charge distribution and binding affinity. At pH < 5, both amines are protonated (dicationic form), favoring electrostatic interactions with anionic hosts. At neutral pH, partial protonation creates mixed charge states, complicating binding dynamics. Use potentiometric titration to determine pKa values and NMR titration (e.g., ¹H or ¹³C) to monitor chemical shift changes upon host-guest interaction. Computational tools like COSMO-RS can predict protonation states under varying solvent conditions .
Q. What challenges arise when modeling this compound in molecular dynamics simulations?
- Methodological Answer : The rigid adamantane core and flexible amine groups create conformational complexity. MBIS-derived force fields often fail to account for protonation state changes in solvents like water, leading to inaccuracies in binding affinity predictions. To mitigate this, use hybrid QM/MM approaches to model protonation equilibria or parametrize force fields using ab initio calculations at relevant pH levels. Validation requires comparing simulated binding free energies with experimental ITC (isothermal titration calorimetry) data .
Q. How can this compound be utilized to engineer high-performance nanofiltration membranes?
- Methodological Answer : The steric bulk and rigidity of this compound enable the synthesis of polyamide (PA) membranes with controlled porosity. Interfacial polymerization with trimesoyl chloride (TMC) produces PA layers (~36.6 nm thick) with larger pore sizes and reduced mass transfer resistance. Post-synthesis alkali treatment hydrolyzes amide bonds, further tuning pore structure. Characterize membrane performance using SEM for morphology, AFM for surface roughness, and permeability tests with dyes (e.g., Congo Red) and salts (e.g., NaCl) to evaluate selectivity .
Q. What strategies resolve contradictions in spectroscopic data for this compound complexes?
- Methodological Answer : Discrepancies in UV-Vis or IR spectra may arise from solvent effects or impurities. For example, methanol can stabilize charge-transfer transitions in Cu²⁺ complexes, while water may cause hydrolysis. Use multiple solvents (e.g., DMSO, chloroform) to isolate solvent-specific effects. Cross-validate with X-ray crystallography to confirm coordination geometry. For ambiguous NMR signals, employ 2D techniques (e.g., HSQC, COSY) to resolve overlapping peaks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
